2-Fluoro-5-hydroxy-4-methylbenzoic acid

Descripción general

Descripción

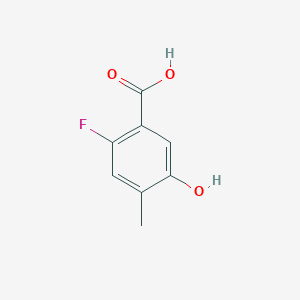

2-Fluoro-5-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the second position, a hydroxyl group at the fifth position, and a methyl group at the fourth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid typically involves the demethylation of 2-fluoro-5-methoxy-4-methylbenzoic acid. The process includes the following steps:

Starting Material: 2-Fluoro-5-methoxy-4-methylbenzoic acid.

Reagents: 49% aqueous hydrobromic acid and glacial acetic acid.

Reaction Conditions: The mixture is heated overnight at 140°C, then cooled to room temperature, diluted with ice water, and extracted with ethyl acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing purification techniques suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-hydroxy-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products:

Oxidation: Formation of 2-fluoro-5-hydroxy-4-methylbenzaldehyde or this compound.

Reduction: Formation of 2-fluoro-5-hydroxy-4-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluoro-5-hydroxy-4-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-hydroxy-4-methylbenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparación Con Compuestos Similares

- 2-Fluoro-4-methylbenzoic acid

- 2-Fluoro-5-methoxy-4-methylbenzoic acid

- 2-Fluoro-4-hydroxybenzoic acid

Comparison: 2-Fluoro-5-hydroxy-4-methylbenzoic acid is unique due to the specific positioning of the fluorine, hydroxyl, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as altered reactivity and solubility, compared to its analogs. The presence of the hydroxyl group at the fifth position, in particular, can significantly influence the compound’s hydrogen bonding capabilities and overall polarity.

Actividad Biológica

2-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 870221-14-0) is an aromatic carboxylic acid characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is influenced by its chemical structure, particularly the presence of the fluorine atom. This atom can enhance binding affinity to various biological targets through:

- Hydrogen bonding

- Hydrophobic interactions

- Electrostatic interactions

These interactions may lead to alterations in enzyme activity and receptor modulation, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed into an antimicrobial agent for clinical applications.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the effects observed:

| Treatment | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound (10 µM) | 45 | 50 |

| Compound (50 µM) | 70 | 75 |

This data indicates that the compound may have potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Case Study on Inflammation : A preclinical trial involving animal models of rheumatoid arthritis showed that administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups.

- Antimicrobial Efficacy : Another study evaluated its effectiveness in treating skin infections caused by resistant bacterial strains, demonstrating a notable reduction in infection severity after treatment with the compound.

Propiedades

IUPAC Name |

2-fluoro-5-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMKFYPHQRSEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729188 | |

| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870221-14-0 | |

| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.